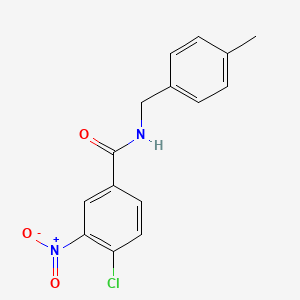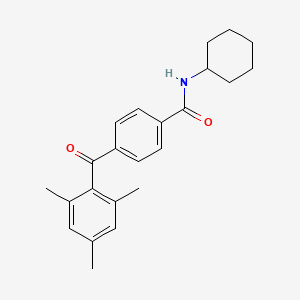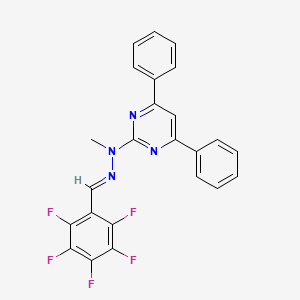
4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(4-methylbenzyl)-3-nitrobenzamide, also known as CNB-001, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of nitroaromatic compounds and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. In
科学的研究の応用
4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
作用機序
The exact mechanism of action of 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide is not fully understood, but it is believed to involve multiple pathways. It has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell death. It has also been found to interact with ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, both of which are implicated in various disease conditions. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide has been found to have anti-cancer properties, inducing apoptosis and inhibiting cell proliferation in cancer cells.
実験室実験の利点と制限
4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in high purity and yield. However, there are also limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its bioavailability. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to understand its mechanism of action and to optimize its dosing and delivery. Another area of interest is its potential use in cancer therapy, where it has been shown to have promising anti-cancer properties. Finally, there is a need for further research on the safety and toxicity of 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide, particularly in long-term studies.
Conclusion
In conclusion, 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide is a small molecule with a range of potential therapeutic applications. It has been extensively studied for its neuroprotective, anti-inflammatory, and anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to involve multiple pathways. Although there are limitations to its use in lab experiments, 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide has several advantages, including its stability and high yield. Further research is needed to fully understand its potential therapeutic applications and to optimize its use in various disease conditions.
合成法
The synthesis of 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzylamine to yield the final product, 4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide. The synthesis has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
特性
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)9-17-15(19)12-6-7-13(16)14(8-12)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYLXHIDYTLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylbenzyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)


![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)


![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)




![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)